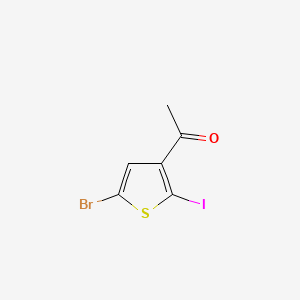![molecular formula C8H13Br B13471036 3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
3-(Bromomethyl)bicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)bicyclo[311]heptane is a bicyclic compound that features a bromomethyl group attached to a bicyclo[311]heptane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)bicyclo[3.1.1]heptane typically involves the bromination of bicyclo[3.1.1]heptane derivatives. One common method is the bromination of bicyclo[3.1.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)bicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of functionalized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: A radical initiator for bromination.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Substitution Products: Functionalized derivatives with various nucleophiles.
Reduction Products: Methyl derivatives.
Oxidation Products: Alcohols and carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)bicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: It is used in the development of novel materials with unique structural properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)bicyclo[3.1.1]heptane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a reactive site that can undergo substitution reactions, leading to the formation of various functionalized derivatives. The bicyclo[3.1.1]heptane scaffold provides a rigid and stable framework that influences the reactivity and selectivity of the compound in different chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane: The parent compound without the bromomethyl group.
Bicyclo[2.2.1]heptane: A similar bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a smaller ring system.
Uniqueness
3-(Bromomethyl)bicyclo[3.1.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and functionalization potential. The rigid bicyclic structure also contributes to its stability and selectivity in various chemical reactions .
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
3-(bromomethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H13Br/c9-5-8-3-6-1-7(2-6)4-8/h6-8H,1-5H2 |
InChI Key |
SQCAUBFXGVIXES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1CC(C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


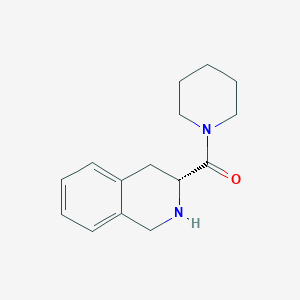
![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)

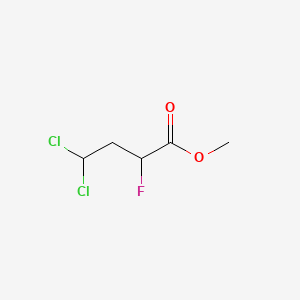

![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
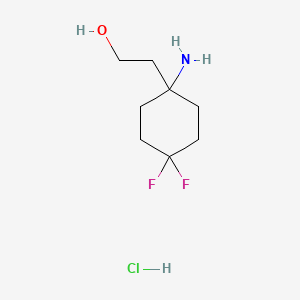
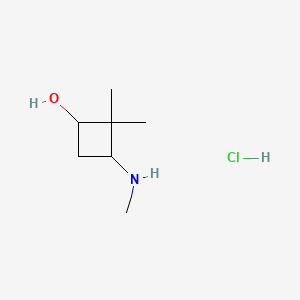
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)

![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
